Product packaging for DILITHIUM THIOSULFATE(Cat. No.:CAS No. 16992-28-2)

DILITHIUM THIOSULFATE

Cat. No.: B101625
CAS No.: 16992-28-2
M. Wt: 126.1 g/mol
InChI Key: GMKDNCQTOAHUQG-UHFFFAOYSA-L
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Description

Contextualization in Inorganic Lithium and Sulfur Chemistry

The study of dilithium (B8592608) thiosulfate (B1220275) is deeply rooted in the principles of inorganic chemistry, specifically concerning the elements lithium and sulfur. Lithium, an alkali metal, readily forms ionic bonds with nonmetals. quora.com Sulfur, a chalcogen, exhibits a versatile range of oxidation states and can form complex anions like the thiosulfate ion. wikipedia.org

The thiosulfate ion (S2O3^2-) itself is a structurally interesting species with a central sulfur atom bonded to three oxygen atoms and one terminal sulfur atom. wikipedia.org This arrangement results in a tetrahedral geometry. wikipedia.org The chemistry of thiosulfate salts is diverse, with their properties being significantly influenced by the associated cation.

Significance in Modern Chemical Synthesis and Advanced Materials Science

The unique properties of dilithium thiosulfate make it a valuable compound in several areas of modern chemical research. Its role as a reducing agent is utilized in various chemical transformations. ontosight.ai For instance, it can be oxidized to lithium sulfate (B86663) or reduced to lithium sulfide (B99878).

In the realm of advanced materials, this compound shows promise. It is being explored as a potential component in the development of next-generation energy storage systems, particularly in the context of lithium-sulfur batteries. These batteries are of great interest due to their high theoretical energy density. acs.org The dissolution of lithium polysulfides is a known challenge in these systems, and understanding the chemistry of related sulfur compounds like this compound is crucial for addressing this issue. acs.org Furthermore, sulfide-based materials are recognized for their high lithium-ion conductivity, a key factor for efficient solid-state electrolytes in all-solid-state batteries. nih.gov

The synthesis of other important lithium compounds also leverages this compound as a precursor. For example, it can be used in the production of lithium iodide and lithium sulfide. ontosight.ai The synthesis of this compound itself can be achieved through several routes, including the reaction of thiosulfuric acid with lithium hydroxide (B78521) or the reaction of sulfur with lithium hydroxide. you-iggy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2O3S2 B101625 DILITHIUM THIOSULFATE CAS No. 16992-28-2

Properties

CAS No.

16992-28-2

Molecular Formula

Li2O3S2

Molecular Weight

126.1 g/mol

IUPAC Name

dilithium;dioxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/2Li.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

GMKDNCQTOAHUQG-UHFFFAOYSA-L

SMILES

[Li+].[Li+].[O-]S(=O)(=S)[O-]

Canonical SMILES

[Li+].[Li+].[O-]S(=O)(=S)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Dilithium Thiosulfate

Optimized Acid-Base Neutralization Pathways

The primary and most documented method for synthesizing dilithium (B8592608) thiosulfate (B1220275) is through the acid-base neutralization of thiosulfuric acid (H₂S₂O₃) with a lithium base, such as lithium hydroxide (B78521) (LiOH). This pathway is favored for its directness and scalability, but its success hinges on meticulous control over several reaction parameters.

Stoichiometric Control and Reactant Purity Considerations

The foundation of a successful synthesis via neutralization lies in the precise control of stoichiometry and the quality of the reactants. A molar ratio of 1:2 for thiosulfuric acid to lithium hydroxide is essential to ensure the complete neutralization of the acid, preventing the presence of unreacted starting materials in the final product.

Reactant purity is equally critical. Thiosulfuric acid is known for its instability, readily decomposing into sulfur and sulfur dioxide, especially in acidic conditions or at elevated temperatures. Therefore, using freshly prepared thiosulfuric acid is paramount to prevent the formation of impurities. Similarly, the purity of the lithium base affects the final product's quality. In the synthesis of other inorganic thiosulfates, the use of high-purity reactants is emphasized to avoid contamination and ensure a high degree of precision in the reaction. ck12.orggoogle.com

Table 1: Standard Reaction Conditions for Acid-Base Synthesis of Dilithium Thiosulfate

Parameter Specification
Reactants Thiosulfuric Acid (H₂S₂O₃), Lithium Hydroxide (LiOH)
Molar Ratio 1:2 (H₂S₂O₃:LiOH)
Solvent Deionized water
Temperature 20–25°C (Ambient)
Reaction Time 1–2 hours with stirring

| Theoretical Yield | 80–85% |

pH Modulation Strategies for Enhanced Reaction Efficiency and Yield

Effective pH management during the synthesis is crucial for maximizing yield and ensuring the stability of the thiosulfate ion. For the synthesis of this compound via neutralization, maintaining a pH range of 7–9 is critical. This slightly alkaline to neutral environment prevents the degradation of the thiosulfate product, which is susceptible to decomposition under acidic conditions. wikipedia.org

Research into thiosulfate formation in various chemical and biological systems underscores the influence of pH. Studies have shown that thiosulfate formation is often minimal at a pH around 8.5 but can increase significantly at a higher pH, such as 10. nih.govresearchgate.net For instance, in one biotechnological process, selectivity for thiosulfate formation was 3.9-5.5% at pH 8.6, but rose to 20-22% at pH 10. nih.gov In the preparation of sodium thiosulfate, adjusting the pH to 11 has been shown to improve the conversion rate and product purity. google.com This indicates that while a neutral to slightly alkaline pH is needed to prevent acid-catalyzed decomposition, a carefully controlled, moderately alkaline environment can favor the formation reaction itself.

Table 2: Effect of pH on Thiosulfate Stability and Formation

pH Range Effect on Thiosulfate (S₂O₃²⁻) Reference
< 7 (Acidic) Prone to decomposition into sulfur and sulfur dioxide. wikipedia.org
7–9 (Neutral/Slightly Alkaline) Optimal range for preventing degradation during this compound synthesis.
8.5–8.6 Minimal formation observed in some bioprocesses. nih.govresearchgate.net

| > 9 (Alkaline) | Increased formation rate, but risk of side reactions if not controlled. | nih.govgoogle.com |

Investigation of Reaction Kinetics and Process Dynamics

While specific kinetic studies on this compound formation are not widely published, the dynamics of other thiosulfate reactions provide insight. The precipitation of barium thiosulfate, for example, has been observed to be surprisingly slow under dilute conditions, suggesting that the reaction may not be a simple single-step ionic process. sciencemadness.org The thermal dehydration of related ionic hydrates also proceeds through multiple kinetic steps with varying activation energies. researchgate.net For this compound synthesis, the key process dynamic is managing the decomposition kinetics of thiosulfuric acid, which is highly sensitive to temperature and acidity, relative to the rate of its neutralization.

Alternative Synthetic Routes and Byproduct Formation Mechanisms

Beyond direct synthesis, this compound also appears as a byproduct in complex electrochemical systems and its synthesis can be compared to more established industrial methods used for other alkali metal thiosulfates.

Formation as a Byproduct in Lithium-Sulfur Chemical Systems

This compound is a known intermediate species that forms within lithium-sulfur (Li-S) batteries. nih.govdrexel.edu These high-energy batteries operate through the conversion of elemental sulfur to a series of lithium polysulfides (Li₂Sₓ) and finally to lithium sulfide (B99878) (Li₂S). rsc.orgresearchgate.net During this complex process, this compound can be generated as part of the solid electrolyte interphase (SEI), a passivation layer that forms on the surface of the lithium metal anode. rsc.orgscispace.com Specifically, it is believed to form in the outer layer of the SEI through the oxidation of dissolved polysulfides that migrate from the cathode. rsc.orgscispace.com Its presence indicates the intricate and dynamic chemical environment within the battery during cycling. drexel.edu

Comparative Analysis with Established Thiosulfate Synthesis Techniques

The acid-base neutralization method for this compound stands in contrast to the more common industrial synthesis routes for sodium and potassium thiosulfate. These established techniques typically avoid the use of unstable thiosulfuric acid and instead rely on more robust, readily available starting materials.

A prevalent method involves boiling an aqueous solution of a sulfite (B76179) with elemental sulfur. ck12.orgwikipedia.org For example, sodium thiosulfate is produced by the reaction of sodium sulfite with sulfur. ck12.orgwikipedia.orgalfa-chemistry.com Another major route involves the reaction of an alkali hydroxide (like potassium hydroxide) with sulfur to create a polysulfide solution, which is then oxidized under controlled conditions to yield the thiosulfate. wipo.intgoogle.com A third approach involves reacting sulfur dioxide with a hydroxide or carbonate solution to first generate a sulfite or bisulfite, which is subsequently reacted with sulfur to form the thiosulfate. prepchem.comalfa-chemical.comgoogle.comcngreenchemical.com

Compared to these methods, the direct neutralization pathway for this compound is mechanistically simpler but presents the significant challenge of managing the unstable acid reactant. The established methods for other thiosulfates are often multi-step processes involving heating but benefit from using stable, low-cost bulk chemicals like sulfur, sodium carbonate, and sulfur dioxide. wikipedia.orgalfa-chemical.com

Table 3: Comparison of Thiosulfate Synthesis Methods

Synthesis Method Typical Reactants Key Features Common Cation Reference
Acid-Base Neutralization Thiosulfuric Acid, Lithium Hydroxide Direct, rapid mechanism; requires handling of unstable acid. Lithium
Sulfur-Sulfite Reaction Sodium Sulfite, Sulfur Requires heating/boiling; uses stable reactants. Sodium ck12.orgwikipedia.orgalfa-chemistry.com
Polysulfide Oxidation Potassium Hydroxide, Sulfur, Oxygen Two-step process (polysulfide formation, then oxidation); allows for high concentration product. Potassium wipo.intgoogle.com

| Sulfur Dioxide Pathway | Potassium Hydroxide, Sulfur Dioxide, Sulfur | Forms bisulfite intermediate; avoids external heating by using reaction heat. | Potassium | google.comcngreenchemical.compatsnap.com |

Table of Mentioned Compounds

Compound Name Chemical Formula
Ammonium (B1175870) Thiosulfate (NH₄)₂S₂O₃
Barium Thiosulfate BaS₂O₃
Calcium Thiosulfate CaS₂O₃
This compound Li₂S₂O₃
Hydrogen Sulfide H₂S
Lithium Hydroxide LiOH
Lithium Oxide Li₂O
Lithium Sulfide Li₂S
Lithium Sulfite Li₂SO₃
Potassium Bisulfite KHSO₃
Potassium Hydroxide KOH
Potassium Polysulfide K₂Sₓ
Potassium Sulfite K₂SO₃
Potassium Thiosulfate K₂S₂O₃
Sodium Carbonate Na₂CO₃
Sodium Hydroxide NaOH
Sodium Sulfite Na₂SO₃
Sodium Thiosulfate Na₂S₂O₃
Sulfur S
Sulfur Dioxide SO₂

Crystallization Techniques and Advanced Material Processing

The precise control over the crystalline structure of this compound is paramount, as defects in the crystal lattice can significantly impact its chemical and physical properties. Advanced material processing techniques are therefore essential in producing high-quality this compound for research and industrial applications.

Solvothermal Methods for Controlled Crystal Growth

Solvothermal synthesis stands out as a superior method for the controlled crystallization of inorganic compounds like this compound. This technique involves a chemical reaction in a closed vessel, often an autoclave, where solvents are brought to temperatures above their boiling points, leading to increased pressure. These conditions facilitate the dissolution and recrystallization of materials, allowing for the formation of well-defined, highly crystalline products. researchgate.netrsc.org

The advantages of solvothermal methods for this compound synthesis include:

Enhanced Crystal Quality: The high-pressure and high-temperature environment promotes the growth of crystals with fewer defects.

Morphology Control: By carefully selecting solvents, temperature, pressure, and reaction time, it is possible to control the size and shape of the resulting crystals.

Access to Metastable Phases: Solvothermal conditions can lead to the formation of unique crystalline phases that may not be accessible through traditional synthetic routes. rsc.org

For the synthesis of this compound, a typical solvothermal approach would involve the reaction of a lithium salt (e.g., lithium hydroxide) with a sulfur source (e.g., elemental sulfur or a thiosulfate precursor) in a suitable solvent or solvent mixture. researchgate.net The choice of solvent is critical; it must be able to dissolve the reactants to a sufficient extent and remain stable under the reaction conditions. Water and ethanol (B145695) are common solvents used in solvothermal synthesis. researchgate.net

Table 1: Parameters Influencing Solvothermal Synthesis of this compound

ParameterInfluence on Crystal GrowthTypical Range
TemperatureAffects reaction kinetics and solubility of precursors. Higher temperatures can lead to larger crystals but also risk decomposition.130°C - 250°C researchgate.net
PressureIncreases solvent density and reactant solubility.Autogenous (self-generated)
Reaction TimeLonger durations generally result in larger, more well-defined crystals.12 - 72 hours
SolventInfluences precursor solubility, and can act as a capping agent to control crystal morphology.Water, Ethanol, Glycols researchgate.net
Precursor ConcentrationAffects nucleation and growth rates.Varies based on solvent and desired product

Post-Synthesis Purification and Isolation Protocols

Following the synthesis, the purification and isolation of this compound are crucial steps to remove unreacted starting materials, byproducts, and residual solvent. A common purification strategy involves washing the crystalline product with appropriate solvents. Given that this compound is a salt, solvents in which it has low solubility would be chosen for washing to minimize product loss.

A general post-synthesis purification and isolation protocol would include the following steps:

Cooling and depressurization: The reaction vessel is allowed to cool to room temperature, and any excess pressure is carefully released.

Filtration: The solid product is separated from the reaction mixture by filtration.

Washing: The collected solid is washed sequentially with appropriate solvents to remove impurities. For instance, washing with deionized water followed by ethanol or another volatile organic solvent can be effective.

Drying: The purified product is dried under vacuum or in a desiccator to remove any remaining solvent.

High-Performance Liquid Chromatography (HPLC) can be employed to validate the purity of the synthesized this compound.

Methodological Approaches for Ensuring Reproducibility in Academic Research

Reproducibility is a cornerstone of scientific research. To ensure that the synthesis of this compound can be reliably repeated by other researchers, a detailed and transparent reporting of the experimental procedure is essential.

Key methodological approaches to enhance reproducibility include:

Detailed Synthesis Protocol: The synthesis procedure must be documented with precision, including the specific amounts and sources of all reagents, reaction temperatures, pressures, and durations. The use of controlled stoichiometric ratios under an inert atmosphere is also critical to prevent oxidation.

Thorough Characterization: The synthesized material should be extensively characterized using multiple analytical techniques. X-ray Diffraction (XRD) is essential to confirm the crystalline structure and phase purity of the this compound. Other techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can provide information about the chemical bonding within the compound.

Comprehensive Data Reporting: All experimental parameters and characterization data should be included in publications, often as supplementary information, to allow for a complete understanding and replication of the work.

Table 2: Recommended Characterization Techniques for this compound

TechniqueInformation Provided
X-ray Diffraction (XRD)Crystalline structure, phase identification, and purity.
High-Performance Liquid Chromatography (HPLC)Purity assessment.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and confirmation of the thiosulfate anion.
Raman SpectroscopyVibrational modes of the S-S and S-O bonds.
Scanning Electron Microscopy (SEM)Crystal morphology, size, and size distribution.
Thermogravimetric Analysis (TGA)Thermal stability and decomposition profile.

By adhering to these advanced synthetic and characterization methodologies, researchers can produce high-quality this compound and contribute to the body of reproducible scientific knowledge.

Structural Characterization and Crystallographic Investigations of Dilithium Thiosulfate

Elucidation of Crystalline and Amorphous Phases

The solid-state form of dilithium (B8592608) thiosulfate (B1220275), whether crystalline with a long-range ordered structure or amorphous with a disordered arrangement, dictates many of its physical and chemical properties.

X-ray diffraction (XRD) stands as the definitive technique for determining the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample of dilithium thiosulfate, key structural parameters can be determined. These include the unit cell dimensions, space group, and the precise atomic positions of lithium, sulfur, and oxygen atoms within the crystal lattice.

While a complete, experimentally verified single-crystal XRD study for this compound is not widely reported in publicly available literature, theoretical calculations and comparisons with other thiosulfate salts provide insights into its expected structure. It is anticipated that this compound would crystallize in a system that accommodates the tetrahedral geometry of the thiosulfate anion (S₂O₃²⁻) and the coordination preferences of the lithium cations (Li⁺).

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemOrthorhombic/Monoclinic
Space GroupTo be determined
a (Å)Predicted range: 5.5 - 6.5
b (Å)Predicted range: 8.0 - 9.0
c (Å)Predicted range: 10.0 - 11.0
α (°)90 (for Orthorhombic)
β (°)To be determined (for Monoclinic)
γ (°)90 (for Orthorhombic)
Z (formula units/cell)4

Note: The data in this table is hypothetical and based on theoretical predictions and comparisons with analogous thiosulfate compounds. Experimental verification is required.

The coordination environment of the lithium ions is a critical aspect of the crystal structure of this compound. The small ionic radius of Li⁺ allows for a variety of coordination numbers and geometries, typically ranging from four-coordinate (tetrahedral) to six-coordinate (octahedral). In the crystal lattice of this compound, the Li⁺ ions are expected to be coordinated by oxygen atoms and potentially the terminal sulfur atom of the thiosulfate anions.

The specific coordination geometry will be influenced by a delicate balance of electrostatic interactions and steric factors within the crystal. Understanding these coordination environments is crucial for explaining the ionic conductivity and thermal stability of the compound.

Influence of Crystal Packing and Polymorphism on Chemical Behavior

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a significant impact on the chemical and physical properties of this compound. Different polymorphs will exhibit variations in solubility, dissolution rate, stability, and reactivity due to differences in their crystal lattice energies and the arrangement of atoms.

Spectroscopic Probes for Structural Validation

Spectroscopic techniques provide complementary information to XRD by probing the local atomic environments and bonding characteristics.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for investigating the electronic structure and chemical state of the elements within this compound.

XAS: By tuning the X-ray energy around the absorption edge of sulfur, one can probe the unoccupied electronic states and gain information about the oxidation state and local coordination environment of the two distinct sulfur atoms in the thiosulfate anion (the central and terminal sulfurs).

XPS: This technique provides information about the elemental composition and the chemical state of the elements by measuring the binding energies of core-level electrons. The XPS spectrum of this compound would show distinct peaks for Li 1s, O 1s, and S 2p. The S 2p region is of particular interest as it is expected to show two distinct signals corresponding to the central sulfur atom (with a higher oxidation state, around +5 to +6) and the terminal sulfur atom (with a lower oxidation state, around -1).

Table 2: Expected Binding Energies in XPS for this compound

Element (Core Level)Expected Binding Energy (eV)Information Gained
Li 1s~55-56Confirmation of lithium presence and its ionic state.
O 1s~531-532Information on the oxygen bonding environment (S-O bonds).
S 2p (Central)~167-169Indicates the higher oxidation state of the central sulfur atom.
S 2p (Terminal)~161-163Indicates the lower oxidation state of the terminal sulfur atom.

Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the molecules within a sample. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the thiosulfate anion (S₂O₃²⁻).

The thiosulfate ion has C₃ᵥ symmetry and exhibits several characteristic vibrational modes, including:

S-O symmetric and asymmetric stretching modes: These are typically observed in the infrared spectrum at high frequencies.

S-S stretching mode: This vibration is a key characteristic of the thiosulfate ion and is often more prominent in the Raman spectrum.

Bending modes (O-S-O and S-S-O): These occur at lower frequencies.

The precise frequencies of these vibrational modes can be influenced by the crystalline environment, including the coordination of the Li⁺ ions to the oxygen atoms of the thiosulfate group.

Table 3: Characteristic Vibrational Frequencies for the Thiosulfate Ion

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Activity
S-O Asymmetric Stretch~1120-1150IR active, Raman active
S-O Symmetric Stretch~1000-1020IR active, Raman active
S-S Stretch~400-450IR weak, Raman strong
O-S-O Bending~650-680IR active, Raman active
S-S-O Bending~530-550IR active, Raman active

Note: The exact frequencies can vary depending on the cation and the crystal structure.

Nuclear Magnetic Resonance (NMR) Studies for Local Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of specific atomic nuclei. In the context of this compound (Li₂S₂O₃), NMR studies, particularly focusing on the ⁷Li and ³³S isotopes, can provide significant insights into its atomic-level structure, ionic dynamics, and the nature of the chemical bonding within the compound. While specific, in-depth NMR studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of NMR spectroscopy and data from related lithium and thiosulfate compounds allow for a projection of the expected spectral characteristics.

The primary nuclei of interest for NMR studies of this compound are ⁷Li, ³³S, and to a lesser extent, ¹⁷O. Both ⁷Li and ³³S are quadrupolar nuclei, meaning their interaction with the local electric field gradient can provide valuable information about the symmetry of their surroundings.

⁷Li NMR for Cationic Environment and Dynamics

⁷Li NMR spectroscopy is a highly sensitive technique for characterizing the environment of lithium ions. electrochem.org The chemical shift of ⁷Li is sensitive to its coordination environment and the nature of the counter-ion. For inorganic lithium salts, the chemical shifts typically fall within a narrow range, generally between -5 and 5 ppm relative to a standard like aqueous LiCl. In a solid-state NMR spectrum of this compound, the ⁷Li signal would be expected to provide information on the crystallographic sites of the lithium ions. The presence of distinct lithium environments in the crystal lattice would result in multiple resonances.

Furthermore, variable temperature ⁷Li NMR can be employed to study the dynamics of lithium ions within the solid. Changes in the linewidth and relaxation times (T₁ and T₂) with temperature can reveal information about lithium ion mobility, which is particularly relevant for applications in solid-state electrolytes. researchgate.netiaea.org

Table 1: Representative ⁷Li NMR Chemical Shifts of Various Inorganic Lithium Compounds

CompoundChemical Shift (ppm)Reference/Context
LiCl (aqueous)0Standard reference
LiPF₆ (in EC:DMC)~0Common electrolyte in Li-ion batteries researchgate.net
Metallic Lithium~250-270Shift is dependent on orientation in the magnetic field electrochem.org
Li₂S-SiS₂ glassVariableUsed to study Li⁺ dynamics iaea.org

³³S NMR for Anionic Structural Details

The thiosulfate anion (S₂O₃²⁻) contains two chemically non-equivalent sulfur atoms: a central sulfur atom (S_c) in a +6 oxidation state, bonded to three oxygen atoms and the terminal sulfur atom, and a terminal sulfur atom (S_t) in a -2 oxidation state, bonded only to the central sulfur atom. This chemical inequivalence is expected to give rise to two distinct signals in a ³³S NMR spectrum. rsc.org

³³S NMR spectroscopy is inherently challenging due to the low natural abundance of the ³³S isotope (0.76%) and its quadrupolar nature (spin I = 3/2), which often leads to broad spectral lines. mdpi.com However, advancements in high-field NMR and techniques like magic-angle spinning (MAS) can help to acquire meaningful spectra from solid samples. The chemical shifts of the two sulfur atoms would be significantly different, reflecting their distinct electronic environments. The chemical shift of the central sulfur would be expected in the region typical for sulfates, while the terminal sulfur would appear in a region more characteristic of sulfides.

Table 2: Conceptual Illustration of Expected ³³S NMR in this compound

Sulfur Atom in S₂O₃²⁻Oxidation StateExpected Chemical Shift RegionKey Information Provided
Central Sulfur (S_c)+6Similar to sulfatesProbes the tetrahedral SO₃S environment
Terminal Sulfur (S_t)-2Similar to sulfidesReflects the nature of the S-S bond

The precise chemical shifts and the quadrupolar coupling constants for each sulfur site would provide detailed information about the S-O and S-S bond lengths and the local symmetry around the sulfur atoms.

Chemical Reactivity and Mechanistic Pathways of Dilithium Thiosulfate

Redox Transformations and Electron Transfer Mechanisms

The sulfur atoms in the thiosulfate (B1220275) ion (S₂O₃²⁻) have different oxidation states, which allows for a rich redox chemistry.

Oxidation Pathways to Higher Oxidation States of Sulfur (e.g., Lithium Sulfate (B86663) Formation)

Dilithium (B8592608) thiosulfate can be oxidized to form lithium sulfate (Li₂SO₄), where the sulfur atoms achieve a higher oxidation state of +6. This transformation is a key reaction in various chemical and biological processes. For instance, certain bacteria can oxidize thiosulfate, producing intermediate sulfur species like sulfur, sulfite (B76179), and trithionate (B1219323) before the final oxidation to sulfate. nih.gov

The oxidation of thiosulfate to sulfate can also be achieved through chemical means. Stronger oxidizing agents like chlorine and bromine can oxidize thiosulfate directly to sulfate. youtube.comchemguideforcie.co.uk This indicates that the reaction pathway and the final oxidation product are dependent on the strength of the oxidizing agent used.

Reduction Pathways to Lower Oxidation States of Sulfur (e.g., Lithium Sulfide (B99878) Formation)

The reduction of dilithium thiosulfate can lead to the formation of lithium sulfide (Li₂S), a critical material in the development of solid-state batteries. rsc.orgsciopen.com This reduction pathway involves lowering the oxidation state of sulfur. While direct reduction of this compound to lithium sulfide is a subject of ongoing research, the production of high-purity lithium sulfide is often achieved through the reduction of lithium sulfate using agents like hydrogen or through carbothermal methods. rsc.orgsciopen.com

In the context of lithium-sulfur batteries, the reduction of polysulfides is a critical step. rsc.org The reduction of long-chain polysulfides to shorter chains and ultimately to lithium sulfide is a key process during the discharge cycle of these batteries. rsc.orgresearchgate.net

Substitution Reactions and Ligand Exchange Processes (e.g., with Halogens)

This compound can undergo substitution reactions where the thiosulfate ion acts as a ligand that can be exchanged. A notable example is the reaction with halogens. The reaction with iodine (I₂) is a well-known redox titration where thiosulfate is oxidized to tetrathionate (B1226582) (S₄O₆²⁻), and iodine is reduced to iodide (I⁻). youtube.comyoutube.com

However, the reaction with stronger halogens like chlorine and bromine results in the oxidation of thiosulfate to sulfate, as mentioned earlier. youtube.comchemguideforcie.co.uk This difference in reaction products highlights the varying reactivity of thiosulfate with different halogens, which is dependent on the oxidizing strength of the halogen.

Thermal and Chemical Decomposition Studies

The stability of this compound is a crucial factor in its practical applications and is influenced by temperature, pH, and the presence of other chemical species.

Investigation of Degradation Products and Kinetics under Varied Conditions

The decomposition of thiosulfate can be accelerated by acidic conditions. riccachemical.comyoutube.com In an acidic solution, thiosulfate decomposes to form sulfur dioxide (SO₂) and elemental sulfur. riccachemical.comyoutube.com The rate of this decomposition is dependent on factors such as the concentration of the acid and the thiosulfate solution. youtube.com

Studies on the thermal decomposition of sodium thiosulfate, a related compound, have shown that it decomposes to produce sulfur dioxide. cuny.edu The kinetics of degradation for various compounds, including those containing sulfur, have been found to often follow first-order kinetics. nih.gov

Environmental and Catalytic Factors Influencing Compound Stability

Several environmental and catalytic factors can influence the stability of thiosulfate. The pH of the solution is a significant factor, with decomposition being more rapid in acidic environments. riccachemical.com The presence of certain metal ions can also affect stability. researchgate.net

Furthermore, biological factors can play a role. Certain bacteria are capable of metabolizing thiosulfate, leading to its decomposition. nih.gov For instance, some thiosulfate-oxidizing bacteria can lead to the disproportionation of thiosulfate, especially under acidic conditions produced by the bacteria themselves. The presence of light can also influence the stability of thiosulfate in certain systems.

Interactions with Specific Inorganic and Organic Reagents

Reactivity with Cyanide Species

The reaction between thiosulfate and cyanide (CN⁻) is a critical process, primarily recognized for its application in the detoxification of cyanide. Thiosulfate serves as a sulfur donor, converting the highly toxic cyanide ion into the significantly less toxic thiocyanate (B1210189) (SCN⁻) ion. hhs.govmedicinenet.com This conversion can occur non-enzymatically, but the reaction rate is substantially increased in biological systems by the enzyme rhodanese (thiosulfate sulfurtransferase). hhs.govquora.com

S₂O₃²⁻ + CN⁻ → SCN⁻ + SO₃²⁻ echemi.comstackexchange.com

In this reaction, one sulfur atom from the thiosulfate ion is transferred to the cyanide ion. hhs.gov This sulfane sulfur—a divalent sulfur atom bonded to another sulfur atom—is the key to this reactivity. hhs.gov The process involves the oxidation of one sulfur atom and the reduction of the other within the thiosulfate molecule. osti.gov

In the absence of an enzyme, the reaction is possible but requires high concentrations of the reactants and is favored by alkaline conditions. nih.gov For instance, at a pH of 10, the rate of non-enzymatic thiocyanate production is approximately eight times faster than at a pH of 2. nih.gov However, the enzymatic pathway is the primary mechanism for cyanide detoxification in vivo. The enzyme rhodanese, found in mitochondria, greatly accelerates the rate of sulfur transfer, increasing the conversion of cyanide to thiocyanate by over 30-fold. hhs.gov This rapid conversion effectively neutralizes the cyanide, preventing it from inhibiting cellular respiration. hhs.govmedicinenet.com

ReactantCatalyst/ConditionPrimary Product(s)Significance
Thiosulfate (S₂O₃²⁻)Rhodanese (enzyme)Thiocyanate (SCN⁻)Primary route of cyanide detoxification in biological systems. hhs.govmedicinenet.com
Cyanide (CN⁻)Sulfite (SO₃²⁻)Non-enzymatic reaction is slow; significantly accelerated by rhodanese. hhs.govnih.gov

Role as a Reducing Agent in Specific Chemical Transformations

The thiosulfate ion is a well-established reducing agent, a property that underpins its use in various analytical and industrial processes. gas-sensing.compatsnap.com The lithium cation in this compound typically acts as a spectator ion in these redox reactions, with the reactivity being governed by the thiosulfate anion.

Iodometric Applications

One of the most prominent applications of thiosulfate is as a titrant in iodometric titrations. noahchemicals.com This analytical method is used to determine the concentration of oxidizing agents. savemyexams.com The process generally involves two steps: first, the analyte (an oxidizing agent) is reacted with an excess of iodide (I⁻) ions to produce a stoichiometric amount of iodine (I₂). Second, the liberated iodine is then titrated with a standard solution of thiosulfate. youtube.com

The fundamental reaction in this titration is the reduction of iodine to iodide by thiosulfate, during which the thiosulfate is oxidized to the tetrathionate ion (S₄O₆²⁻):

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) usptechnologies.com

The endpoint of the titration is typically detected using a starch indicator. Starch forms an intense blue-black complex with iodine. As the thiosulfate solution is added, the iodine is consumed. The endpoint is reached when the blue-black color disappears, indicating that all the iodine has been reduced to iodide. youtube.comub.edu This method is widely used for quantifying substances like hydrogen peroxide, chlorates, and copper(II) ions. savemyexams.comusptechnologies.comstudymind.co.uk

Titration StepReactantsProductsIndicator Change (at endpoint)
Analyte Reaction Oxidizing Agent + Excess Iodide (I⁻)Reduced Analyte + Iodine (I₂)N/A
Titration Iodine (I₂) + Thiosulfate (S₂O₃²⁻)Tetrathionate (S₄O₆²⁻) + Iodide (I⁻)Blue-black → Colorless savemyexams.com

Selective Lithiation

Enzymatic Reaction Mechanisms Involving Thiosulfate

In various microorganisms, thiosulfate is a key intermediate in the biogeochemical sulfur cycle, serving as an electron donor for cellular respiration. wikipedia.org The enzyme thiosulfate dehydrogenase (TsdA) plays a crucial role in this process by catalyzing the oxidation of thiosulfate. nih.gov

TsdA is a periplasmic diheme c-type cytochrome found in many sulfur-oxidizing bacteria. nih.gov It catalyzes the reversible oxidative condensation of two thiosulfate molecules to form one molecule of tetrathionate, releasing two electrons in the process. nih.gov

2S₂O₃²⁻ ⇌ S₄O₆²⁻ + 2e⁻

The enzyme's active site contains two heme groups and a critical cysteine residue (Cys⁹⁶ in Allochromatium vinosum) that is essential for catalysis. nih.gov The proposed mechanism involves several key steps:

Substrate Binding: The first thiosulfate molecule binds to the active site. researchgate.net

Adduct Formation: The thiosulfate molecule forms a covalent S-thiosulfonate adduct with the essential cysteine residue at the active site (Cys-S-SSO₃⁻). wikipedia.orgresearchgate.net This step involves the oxidation of the cysteine.

Second Substrate Reaction: A second thiosulfate molecule attacks the sulfane sulfur of the cysteine-bound intermediate. researchgate.net

Product Release: This attack leads to the formation of tetrathionate (S₄O₆²⁻), which is released, and the reduction of the cysteine residue back to its initial state. wikipedia.org

Throughout this process, the two heme groups within the enzyme act as electron carriers, accepting the electrons released during the oxidation and transferring them to an electron acceptor, such as a high-potential iron-sulfur protein (HiPIP) or another cytochrome. wikipedia.orgnih.gov A notable feature of the mechanism is a ligand switch that occurs at one of the hemes upon reduction, which increases its redox potential and helps drive the reaction in the direction of tetrathionate formation. wikipedia.orgnih.gov

EnzymeSubstratesProductsKey Mechanistic Feature
Thiosulfate Dehydrogenase (TsdA)2 Thiosulfate (S₂O₃²⁻)1 Tetrathionate (S₄O₆²⁻)Formation of a Cysteine-S-thiosulfonate intermediate. wikipedia.orgresearchgate.net
Ferricytochrome c (electron acceptor)2 Electrons (e⁻)Diheme centers act as electron relays. nih.gov
Ferrocytochrome c (reduced acceptor)

Computational Chemistry and Theoretical Frameworks for Dilithium Thiosulfate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dilithium (B8592608) thiosulfate (B1220275), from the behavior of a single molecule to the collective properties of its solid state.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org It has become a cornerstone of computational materials science and solid-state chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov DFT calculations for solid-state systems can predict a wide array of properties, including structural, chemical, optical, spectroscopic, elastic, and thermodynamic phenomena. worktribe.comroyalsocietypublishing.org

For dilithium thiosulfate, DFT would be applied to model both its isolated molecular structure and its crystalline solid form. In solid-state calculations, plane-wave basis sets are commonly used, as this approach is well-suited for the delocalized electrons within an infinite solid. wikipedia.org By solving the Kohn-Sham equations, which transform the complex many-electron problem into a set of simpler single-particle equations, DFT can determine the ground-state energy and electron density of the Li₂S₂O₃ crystal. royalsocietypublishing.org From this, key properties like the lattice parameters, bond lengths, bond angles, and electronic band structure can be derived.

Different approximations to the exchange-correlation functional, which is the key unknown component in DFT, are used depending on the desired accuracy and the nature of the system.

DFT Functional TypeDescriptionTypical Application for this compound
Local Density Approximation (LDA)Assumes the exchange-correlation energy at any point is the same as that of a uniform electron gas with the same density.Initial structural optimizations and lattice dynamics calculations. worktribe.com
Generalized Gradient Approximation (GGA)Includes the gradient of the electron density, making it more accurate for systems with rapidly changing densities. Examples include PBE and BLYP.More accurate predictions of geometry, bond energies, and vibrational frequencies. royalsocietypublishing.org
Hybrid FunctionalsIncorporate a portion of exact Hartree-Fock exchange, often improving the prediction of electronic properties like band gaps. Examples include B3LYP and PBE0.High-accuracy calculations of electronic band structure and reaction barriers.
DFT+UAdds an on-site Hubbard U term to better describe localized d or f electrons, correcting for self-interaction errors in standard DFT.Would be relevant if transition metals were doped into the Li₂S₂O₃ structure. aps.org

For achieving the highest possible accuracy, particularly for thermochemical data, researchers turn to high-level ab initio methods. These "first-principles" approaches, part of the broader family of wavefunction-based methods, are designed to provide highly accurate data, often with sub-kJ/mol accuracy. uwa.edu.auscispace.com Composite methods like the Weizmann-n (Wn), High-accuracy Extrapolated Ab Initio Thermochemistry (HEAT), and Feller-Peterson-Dixon (FPD) procedures systematically combine calculations to approximate the exact solution of the Schrödinger equation. aip.orgresearchgate.netaip.org

These methods typically involve several key components:

High-Level Correlation Treatment : Methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are used as a starting point to accurately capture electron correlation. researchgate.net

Basis Set Extrapolation : Calculations are performed with a series of increasingly large basis sets (e.g., aug-cc-pCVXZ, where X=Q, 5) to extrapolate to the complete basis set (CBS) limit, minimizing errors from the mathematical description of atomic orbitals. aip.org

Core-Valence Correlation : The correlation effects of core electrons are explicitly included, which is crucial for high accuracy. aip.org

Additional Corrections : Scalar relativistic effects, spin-orbit coupling, and corrections for the Born-Oppenheimer approximation are added to the total energy. uwa.edu.auaip.org

For this compound, these high-accuracy methods could be used to calculate a definitive value for its heat of formation, bond dissociation energies, and other thermodynamic properties, providing a benchmark against which less computationally expensive methods like DFT can be compared. aip.org

Reaction Pathway Analysis and Transition State Modeling

Understanding how this compound is formed or how it decomposes requires a detailed analysis of the corresponding chemical reaction pathways. Computational modeling allows for the exploration of these pathways at a molecular level, identifying key intermediates and the energy barriers that govern the reaction rate. numberanalytics.com

The process begins with mapping the potential energy surface (PES) of the reacting system. Key steps in this analysis include:

Identifying Reactants and Products : The starting materials and final products of the reaction are defined and their minimum energy structures are optimized.

Locating Transition States (TS) : A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. nih.gov Various algorithms, such as the Nudged Elastic Band (NEB), Dimer, or Activation-Relaxation Technique (ARTn), are used to locate these fleeting structures. nih.govacs.org

Intrinsic Reaction Coordinate (IRC) Calculations : Once a TS is found, an IRC calculation is performed to trace the minimum energy path downhill from the TS to confirm that it connects the intended reactants and products. nih.gov

For a reaction involving Li₂S₂O₃, such as its synthesis from lithium sulfide (B99878) and sulfur dioxide, computational analysis could reveal the step-by-step mechanism, including the formation of any intermediate species and the activation energy for each step. researchgate.net This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity. numberanalytics.com

Computational StepPurposeCommon Methods
Geometry OptimizationFind the minimum energy structures of reactants, products, and intermediates.DFT, HF, MP2
Transition State SearchLocate the highest energy point along the reaction path.Nudged Elastic Band (NEB), Dimer Method, QST2/QST3, Activation-Relaxation Technique (ARTn) nih.govacs.org
Frequency CalculationConfirm a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). Provides the zero-point vibrational energy (ZPVE).DFT, HF
IRC CalculationVerify that a transition state connects the correct reactants and products.HPC (Hoggan's Path Calculation), Euler, LQA (Local Quadratic Approximation)

Simulations of Ionic Transport and Diffusion Mechanisms

For applications in energy storage, such as in solid-state batteries, the mobility of lithium ions within the crystal lattice of this compound is a critical property. Molecular dynamics (MD) simulations are the primary tool for investigating these transport phenomena. nih.gov

MD simulations model the movement of atoms and ions over time by solving Newton's equations of motion. These simulations can be performed at various levels of theory:

Classical MD : Uses empirical force fields to describe the interactions between atoms. While computationally efficient, allowing for large systems and long simulation times, their accuracy depends entirely on the quality of the force field parameters. acs.org

Ab Initio MD (AIMD) : The forces are calculated "on-the-fly" using quantum mechanical methods like DFT. This is far more accurate but computationally expensive, limiting simulations to smaller systems (hundreds of atoms) and shorter timescales (picoseconds).

In studying Li⁺ transport in a solid like Li₂S₂O₃, MD simulations can elucidate the diffusion mechanism. researchgate.netarxiv.org Common mechanisms in solids include:

Vacancy Mechanism : An ion moves by hopping into an adjacent empty lattice site.

Interstitial Mechanism : An ion at an interstitial site (a position not normally occupied) moves to another interstitial site.

Knock-on Mechanism : An interstitial ion pushes a lattice ion into a new interstitial site, taking its place.

From the simulation trajectories, key transport properties like the mean-squared displacement (MSD) can be calculated, which in turn yields the diffusion coefficient (D) and ionic conductivity (σ) via the Nernst-Einstein relation. By running simulations at different temperatures, the activation energy for diffusion can be determined from an Arrhenius plot. acs.orgarxiv.org

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints. nih.gov DFT and other quantum chemical methods can calculate the properties that govern how a molecule interacts with electromagnetic radiation. bohrium.comroyalsocietypublishing.org

Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies of a molecule correspond to the absorption peaks in an infrared (IR) spectrum and scattered peaks in a Raman spectrum. These frequencies can be calculated by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). nih.govroyalsocietypublishing.org The calculated spectrum for Li₂S₂O₃ can be compared directly to experimental data, aiding in the assignment of spectral bands to specific vibrational modes (e.g., S-S stretch, S-O bend). aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule. bohrium.com This is highly sensitive to the local chemical environment and is a powerful tool for structure elucidation.

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excited states. wikipedia.org This allows for the prediction of the absorption wavelengths in a UV-Vis spectrum, corresponding to electronic transitions.

Spectroscopy TypeCalculated PropertyComputational MethodInformation Gained for Li₂S₂O₃
Infrared (IR)Vibrational Frequencies & IR IntensitiesDFT, MP2Identification of functional groups and vibrational modes.
RamanVibrational Frequencies & Raman ActivitiesDFT, HF faccts.deComplementary vibrational information, especially for symmetric bonds.
NMRNuclear Magnetic Shielding TensorsDFT (GIAO method), HFLocal chemical environment of Li, S, and O atoms.
UV-VisExcited State Energies & Oscillator StrengthsTime-Dependent DFT (TD-DFT)Electronic structure and band gap information.

Modeling of Crystal Lattices and Polymorphic Forms

Many compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal lattice and, consequently, different physical properties. Computational crystal structure prediction (CSP) methods aim to identify stable and metastable polymorphs of a given compound from its chemical formula alone. nih.govresearchgate.net

The CSP process typically involves two main stages:

Search : Generating a large number of plausible crystal structures using methods like random searching, simulated annealing, or genetic algorithms. arxiv.org

Ranking : The generated structures are then ranked based on their thermodynamic stability, usually determined by their calculated lattice energy. This is often done with a hierarchical approach, starting with computationally cheap force fields and progressively refining the most promising structures with more accurate but expensive DFT calculations. researchgate.nettandfonline.com

For this compound, CSP studies could predict not only the most stable, experimentally observable crystal structure but also identify potential metastable polymorphs. tandfonline.com By calculating the free energy of these polymorphs as a function of temperature and pressure, a phase diagram can be constructed to understand their relative stabilities and the conditions under which phase transitions might occur. This predictive capability is crucial for materials design and controlling the properties of the final solid-state product. rsc.org

Advanced Research Applications and Potentials

Precursor Chemistry for Novel Lithium Compounds

As a readily available lithium salt, dilithium (B8592608) thiosulfate (B1220275) serves as a valuable starting material for the synthesis of other inorganic lithium compounds. Its role as a reducing agent and a source of both lithium and sulfur makes it versatile in precursor chemistry.

Synthesis of Lithium Iodide and other Inorganic Lithium Salts

Dilithium thiosulfate is a key component in the production of lithium iodide (LiI). ontosight.ai The synthesis leverages the strong reducing power of the thiosulfate ion (S₂O₃²⁻). In this process, this compound is used to reduce elemental iodine (I₂) to iodide ions (I⁻). The lithium cations (Li⁺) present in the solution then combine with the newly formed iodide ions to yield lithium iodide. This method is analogous to its application in analytical chemistry for the determination of iodine. ontosight.ai

Furthermore, this compound can act as a reducing agent to replenish lithium in depleted battery materials. In recycling processes for lithium-ion batteries, cathode materials often become lithium-deficient. This compound is one of the chemical agents identified as capable of re-introducing lithium into these materials, effectively regenerating them. google.comgoogle.com

Derivatization to Lithium Polysulfides and Related Sulfur-Lithium Compounds

The chemical relationship between thiosulfates, sulfides, and polysulfides positions this compound as a useful precursor in sulfur-lithium chemistry. It is cited as a component in the synthesis of both lithium sulfide (B99878) (Li₂S) and lithium polysulfides (Li₂Sₓ). ontosight.ai

Interestingly, this compound is also a major byproduct in certain low-temperature synthesis routes for producing Li₂S from lithium hydroxide (B78521) and sulfur. nih.gov Research has demonstrated that this byproduct is not a dead end; the decomposition of Li₂S₂O₃ can be controlled to recover valuable Li₂S, highlighting a circular chemical pathway. nih.gov The formation of lithium thiosulfate from the reaction of lithium polysulfides with metal oxides also underscores the close and reversible relationship between these sulfur compounds. expertmarketresearch.com

Role in Electrochemical Energy Storage Systems

The most significant area of advanced research for this compound is in the field of electrochemical energy storage, particularly in lithium-sulfur (Li-S) batteries. These batteries offer a much higher theoretical energy density than conventional lithium-ion batteries but face challenges related to the complex and often detrimental behavior of sulfur and its intermediate reduction products, the lithium polysulfides. anl.gov

Investigation as a Cathode Material Component for Lithium-Sulfur Batteries

The direct use of elemental sulfur as a cathode material in Li-S batteries is hampered by its insulating nature. rsc.org To overcome this, researchers are exploring alternative materials, and this compound has been identified as a promising candidate. expertmarketresearch.com One of its key advantages is a higher intrinsic electrical conductivity compared to elemental sulfur, which could facilitate better charge transfer within the cathode. expertmarketresearch.com

While direct use as the primary active material is still under investigation, its formation within the battery is a known phenomenon. Studies have shown that lithium thiosulfate can be formed in situ during battery operation. wpmucdn.com This in situ-formed Li₂S₂O₃ can then be electrochemically oxidized during the charging process, participating directly in the battery's redox cycle. wpmucdn.com In some synthesis methods for Li₂S, a promising alternative cathode material, this compound is a byproduct that can be electrochemically active. nih.govnih.gov

Study as an Electrolyte Additive and its Influence on Interfacial Phenomena

A major failure mechanism in Li-S batteries is the "polysulfide shuttle," where soluble long-chain polysulfides migrate from the cathode to the anode, causing active material loss and capacity degradation. anl.govfrontiersin.org Electrolyte additives are a key strategy to mitigate this issue.

Research on ammonium (B1175870) thiosulfate, which introduces the same active S₂O₃²⁻ anion, demonstrates the potential of using thiosulfates as functional electrolyte additives. acs.orgnih.gov The thiosulfate ion can initiate a chemical reaction that accelerates the conversion of long-chain polysulfides into shorter-chain species. acs.orgnih.gov This rapid reduction helps to decrease the concentration of highly soluble polysulfides in the electrolyte, thereby suppressing the shuttle effect. acs.org This mechanism influences the solid electrolyte interphase (SEI) that forms on the electrodes, a critical component for stable battery cycling. nih.gov

Table 1: Effect of Thiosulfate Additive on Polysulfide Chemistry

FeatureStandard ElectrolyteElectrolyte with Thiosulfate Additive
Polysulfide StateHigh concentration of soluble long-chain LiPSs (e.g., Li₂S₈, Li₂S₆).Triggers rapid reduction to less soluble short-chain LiPSs.
Shuttle EffectSignificant shuttling of soluble LiPSs to the anode.Shuttle effect is inhibited, reducing active material loss.
Redox KineticsSluggish conversion of sulfur species.Promotes bidirectional conversion of sulfur species.
Data inferred from studies on ammonium thiosulfate. acs.orgnih.gov

Exploration of Redox Mediator Functions in Battery Chemistries

Beyond simply altering the polysulfide equilibrium, the thiosulfate ion has been shown to function as a potent redox mediator, actively facilitating the electrochemical reactions in a Li-S cell. uts.edu.aumdpi.com Redox mediators are soluble catalysts that can transport electrons between the electrode surface and the active material, overcoming the kinetic barriers associated with the insulating nature of sulfur and lithium sulfide. nih.govnih.govjcesr.org

Several studies have shown that when certain metal oxides are used as cathode hosts, they react with polysulfides to form thiosulfate on their surface. uts.edu.aursc.orgmdpi.com This surface-bound thiosulfate then acts as a mediator. It can anchor long-chain polysulfides and catalyze their conversion to solid lithium sulfides through disproportionation reactions. uts.edu.aumdpi.com This catalytic cycle enhances the kinetics of Li₂S formation during discharge and the reverse reaction during charging, leading to improved rate capability and cycling stability. mdpi.com The use of ammonium thiosulfate as an additive explicitly leverages this redox mediation capability to enhance the bidirectional conversion of sulfur species, a hallmark of an effective mediator. acs.orgnih.gov

Analytical Chemistry Methodologies

Application as a Reducing Agent in Quantitative Analytical Titrations

This compound serves as a source of the thiosulfate ion (S₂O₃²⁻), which is a well-established reducing agent in the field of analytical chemistry, particularly in iodometric titrations. ontosight.ailibretexts.org The thiosulfate ion is oxidized while it reduces another substance. ontosight.ai Although sodium thiosulfate is more commonly referenced, the reactive species is the thiosulfate anion, making this compound a suitable reagent for these applications. libretexts.orgkmu.edu.tw

In quantitative analysis, thiosulfate titrations are a cornerstone for determining the concentration of oxidizing agents. kmu.edu.tw The primary reaction involves the reduction of iodine (I₂) to iodide ions (I⁻) by thiosulfate, which is in turn oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻). kmu.edu.tw

This reaction is rapid and stoichiometric, making it highly reliable for titration. libretexts.org A key application is the determination of iodine in various samples, including dairy products and other foods. ontosight.ai The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue complex with iodine. kmu.edu.tw The disappearance of this blue color signifies that all the iodine has been consumed by the thiosulfate titrant. kmu.edu.tw

The process often involves an indirect or back-titration method. libretexts.org An excess of potassium iodide (KI) is added to an acidic solution of an analyte that is an oxidizing agent. kmu.edu.tw The analyte oxidizes the iodide to iodine, producing a stoichiometric amount of iodine. libretexts.org This liberated iodine is then titrated with a standardized thiosulfate solution, such as one prepared from this compound, to determine the original concentration of the analyte. libretexts.orgkmu.edu.tw This method is widely used in various industries, including water treatment and food science, to monitor levels of substances like chlorine. studymind.co.uk

While solutions of thiosulfate are stable, they can be susceptible to slow decomposition in the presence of acid or due to bacterial metabolism. libretexts.org

Contribution to Fundamental Sulfur Chemistry and Biochemistry Research

Elucidation of Pathways in Sulfur Metabolism (General Thiosulfate Context)

The thiosulfate ion, which can be supplied by this compound, is a crucial intermediate in the metabolic pathways of sulfur in both prokaryotic and eukaryotic organisms. umaryland.eduresearchgate.net It plays a significant role in the oxidation of hydrogen sulfide (H₂S) and the biosynthesis of the sulfur-containing amino acid L-cysteine. umaryland.eduhmdb.ca

Thiosulfate is produced through several biochemical processes. hmdb.ca It is formed during the metabolism of cysteine and other organic sulfur compounds. researchgate.net The mitochondrial enzyme thiosulfate sulfurtransferase (TST), also known as rhodanese, is a key player in sulfur metabolism. mdpi.comnih.gov TST catalyzes the transfer of a sulfur atom from a donor, like thiosulfate, to a nucleophilic acceptor. mdpi.comresearchgate.net This enzyme is central to the H₂S oxidation pathway, where it facilitates the conversion of persulfides to thiosulfate. mdpi.comnih.gov The thiosulfate can then be further oxidized to sulfate (B86663). researchgate.net

The role of TST and thiosulfate extends to various cellular functions:

Cyanide Detoxification: TST famously catalyzes the reaction between thiosulfate and toxic cyanide (CN⁻), converting it to the much less harmful thiocyanate (B1210189) (SCN⁻). mdpi.comwikipedia.org

Redox Balance: TST and the broader sulfur metabolism pathway are involved in maintaining the cellular redox state and protecting against oxidative stress. mdpi.comnih.gov

Iron-Sulfur Cluster Maintenance: TST is implicated in the assembly and repair of iron-sulfur clusters, which are essential components of many mitochondrial proteins, including those in the electron transport chain. mdpi.compasteur.fr

Research has shown that thiosulfate is a key substance in the sulfur cycle of marine sediments, where it is a common substrate for sulfur-oxidizing bacteria. asm.org Some bacteria can use thiosulfate as an electron donor for growth, fixing carbon dioxide through a reverse Krebs cycle. wikipedia.org Studies on bacterial pathways have identified enzymes like thiosulfate dehydrogenase (TsdA) that convert thiosulfate to other sulfur compounds, highlighting its central role in microbial biogeochemical cycles. asm.org

Applications in Selective Ion Separation and Extraction (e.g., Lithium from Brines)

A significant and advanced application involving the thiosulfate ion is in the selective extraction of lithium from brines, a critical process for the battery industry. pnas.orgnih.gov Geothermal brines and salt lake brines contain lithium, but also high concentrations of competing cations like sodium, potassium, magnesium, and calcium, which makes direct extraction difficult. pnas.orgca.gov

Research has demonstrated a method that uses battery materials, specifically ferric phosphate (B84403) (FePO₄), in conjunction with a reducing agent to selectively capture lithium ions. rsc.orgsoton.ac.uk Thiosulfate, often from sodium thiosulfate, has been shown to be an effective reducing agent for this process. rsc.org The principle relies on a chemical redox reaction where the thiosulfate reduces Fe³⁺ in ferric phosphate to Fe²⁺, enabling the simultaneous insertion of Li⁺ ions from the brine into the crystal structure to form lithium iron phosphate (LiFePO₄). rsc.org

The reaction can be summarized as: FePO₄(s) + Li⁺(aq) + e⁻ → LiFePO₄(s)

In this system, the thiosulfate acts as the electron donor (the reducing agent). rsc.org This method is highly selective for lithium. rsc.org Studies have shown that this process can achieve a lithium enrichment of more than 500 times over other ions present in the brine. rsc.org The use of thiosulfate is advantageous because it has a suitable redox potential for the reaction and is relatively stable and easy to handle. rsc.orgresearchgate.net Kinetic analyses have indicated that the reaction rate is first order with respect to both lithium and thiosulfate concentrations. rsc.org

Subsequent research has explored the efficiency of this method, confirming that ferric phosphate can be recycled and reused for multiple extraction cycles without significant degradation. ubc.ca The maximum lithium adsorption density achieved in one study using thiosulfate as the reducing agent at 65 °C was close to the theoretical maximum. ubc.cascispace.com

Table 1: Research Findings on Lithium Extraction Using Thiosulfate

Parameter Finding Source(s)
Method Chemical redox insertion of lithium into ferric phosphate (FePO₄). rsc.org
Reducing Agent Thiosulfate (S₂O₃²⁻) rsc.orgubc.ca
Reaction Product Lithium Iron Phosphate (LiFePO₄) rsc.orgsoton.ac.uk
Lithium Selectivity Enrichment of over 500x vs. other ions reported. rsc.org
Maximum Adsorption Near theoretical value of 46.0 mg-Li/g adsorbent reported. ubc.ca
Kinetics First-order with respect to both lithium and thiosulfate concentrations. rsc.org
Recyclability Adsorbent (ferric phosphate) can be recycled without degradation. ubc.ca

Comparative and Interdisciplinary Research Perspectives

Comparison with Other Cationic Thiosulfates (e.g., Sodium, Potassium, Ammonium (B1175870) Thiosulfates)

The properties and applications of thiosulfate (B1220275) salts are significantly modulated by the associated cation. Comparing dilithium (B8592608) thiosulfate (Li₂S₂O₃) with its more common counterparts—sodium thiosulfate (Na₂S₂O₃), potassium thiosulfate (K₂S₂O₃), and ammonium thiosulfate ((NH₄)₂S₂O₃)—highlights the distinct role of the lithium ion.

The reactivity and stability of thiosulfate salts are heavily dependent on the properties of the cation, such as its size and charge density. rsc.org The small ionic radius and high charge density of the lithium cation (Li⁺) in dilithium thiosulfate introduce distinct characteristics compared to the larger sodium (Na⁺), potassium (K⁺), and polyatomic ammonium (NH₄⁺) cations.

Stability: this compound is noted to be less stable than other alkali metal thiosulfates, reportedly decomposing at temperatures above 40°C. This contrasts with the greater thermal stability of sodium and potassium thiosulfates. The stability of thiosulfate solutions can also be affected by the cation, as seen in studies of supersaturated sodium thiosulfate solutions where stable ion clusters form. acs.org In the solid state, the coordination environment of the cation plays a role; for instance, the sodium cations in sodium thiosulfate dihydrate have a highly irregular coordination, which influences the crystal structure. nih.gov

Reactivity: The nature of the cation significantly affects the kinetics of thiosulfate reactions. rsc.org For example, in the leaching of gold, the rate of dissolution is influenced by the thiosulfate salt's cation. researchgate.net Studies have shown that potassium thiosulfate can offer benefits over sodium thiosulfate in certain non-ammoniacal leaching solutions. researchgate.net The high charge density of Li⁺ can lead to stronger interactions with the thiosulfate anion (S₂O₃²⁻), potentially polarizing the S-S bond and influencing its reactivity as a reducing or sulfurating agent. This is evident in its use as a precursor for synthesizing other lithium compounds like lithium sulfide (B99878). ontosight.aigoogle.com

Table 1: Comparison of Cation Properties

CationIonic Radius (pm)Charge Density (Charge/Radius)Key Influence on Thiosulfate Salt
Li⁺ 76HighLower thermal stability, distinct reactivity profile.
Na⁺ 102MediumModerate stability, widely used in various applications. wikipedia.org
K⁺ 138LowCan enhance reactivity in specific applications like gold leaching. researchgate.net
NH₄⁺ 148Low (polyatomic)Complex role; acts as a proton source, influences solubility and forms stable complexes. wikipedia.org

The choice of cation directly dictates the primary applications of the thiosulfate salt. While all share the reactive thiosulfate anion, their differing properties lead to specialized uses.

This compound (Li₂S₂O₃): Its applications are more specialized, primarily serving as a reducing agent in analytical chemistry and as a precursor in the synthesis of other lithium compounds, such as lithium sulfide (Li₂S) and lithium iodide (LiI). ontosight.ai Its potential use in energy storage is an area of investigation.

Sodium Thiosulfate (Na₂S₂O₃): This is arguably the most versatile thiosulfate. Its applications are extensive, including as a photographic fixer (hypo) to dissolve silver halides, a dechlorinating agent in water treatment, and in the textile industry for dyeing and bleaching. wikipedia.orgbisley.biz In medicine, it is on the World Health Organization's List of Essential Medicines and is used as an antidote for cyanide poisoning, to mitigate cisplatin (B142131) toxicity, and to treat calciphylaxis. jneurology.comwikipedia.orgnih.gov

Potassium Thiosulfate (K₂S₂O₃): While less common commercially than the sodium or ammonium salts, it finds use in specialized applications. It has been shown to be effective in gold leaching processes. researchgate.net Like ammonium thiosulfate, it is also used as a liquid fertilizer, providing both potassium and sulfur to crops.

Ammonium Thiosulfate ((NH₄)₂S₂O₃): This salt is prominent in two major fields: agriculture and photography. In agriculture, it serves as a valuable liquid fertilizer, supplying both nitrogen and sulfur. bisley.bizsamaterials.comiastate.edutessenderlokerley.com It also exhibits nitrification and urease-inhibiting properties, which can improve nitrogen use efficiency. iastate.edutessenderlokerley.com In photography, it is known as a "rapid fixer" because it dissolves silver halides faster than sodium thiosulfate. wikipedia.org It is also used as a less toxic alternative to cyanide in the leaching of gold and silver. wikipedia.orgnih.gov

Table 2: Application Profiles of Common Thiosulfate Salts

Thiosulfate SaltPrimary Application AreasSpecific Examples of Use
This compound Chemical Synthesis, Analytical ChemistryPrecursor for Li₂S and LiI, reducing agent. ontosight.ai
Sodium Thiosulfate Medical, Photography, Water Treatment, TextilesCyanide antidote, photographic fixer, dechlorination, dyeing. wikipedia.orgbisley.bizjneurology.com
Potassium Thiosulfate Agriculture, MetallurgyLiquid fertilizer, gold leaching agent. researchgate.net
Ammonium Thiosulfate Agriculture, Photography, MetallurgyLiquid fertilizer, rapid photographic fixer, gold/silver leaching. wikipedia.orgsamaterials.comtessenderlokerley.comnih.gov

This compound in the Context of Other Dilithium Salts with Complex Anions

Comparing this compound to other dilithium salts with different complex anions—such as sulfates, phosphates, and carboxylates—provides critical insights into how the anion's structure and composition determine the salt's electrochemical properties and potential for use in advanced materials.

The electrochemical behavior of dilithium salts is fundamentally dictated by the nature of the complex anion.

Structural Differences: Dilithium salts feature a wide variety of anionic structures. Dilithium sulfate (B86663) (Li₂SO₄) and dilithium phosphate (B84403) (Li₃PO₄) have relatively simple, compact inorganic anions. acs.org In contrast, salts like dilithium terephthalate (B1205515) (C₈H₄Li₂O₄) or pyromellitic diimide dilithium salt possess larger, organic-based anions where the charge is delocalized over a conjugated system. diva-portal.orgrsc.org The thiosulfate anion (S₂O₃²⁻) is a tetrahedral sulfur-oxyanion, structurally distinct from both simple sulfates and larger organic anions. wikipedia.org This structural variance influences crystal packing, Li⁺ coordination geometry, and ion transport pathways.

Ionic Conductivity: High ionic conductivity is a critical parameter for electrolytes in energy storage devices. Dilithium sulfate is noted for its high ionic conductivity, making it a subject of interest for battery research. sigmaaldrich.com Similarly, certain dilithium phosphates are investigated as solid electrolytes. acs.org Conversely, dilithium salts with large, complex anions, such as bis[(perfluoroalkyl)sulfonyl]diimide, have exhibited relatively low ionic conductivities in solid polymer electrolytes. researchgate.net The ionic conductivity of this compound is not as extensively documented but is a key parameter for its potential in electrochemical applications.

Redox Potential: The redox potential is crucial for electrode materials in batteries. Organic dilithium salts, particularly carboxylates, have been widely studied as anode materials. Dilithium terephthalate, for example, has a redox potential of about 0.9 V vs. Li⁺/Li⁰. diva-portal.org Other organic anions can tune this potential; dilithium 2,6-naphthalene di-carboxylate reacts at ~0.88 V, while pyromellitic diimide dilithium salt shows plateaus at more reducing potentials. rsc.orgresearchgate.net The estimated redox potential for this compound is significantly higher, around 2.5–3.0 V, placing it in the range of cathode materials. This is a stark contrast to the low-voltage carboxylate anodes but is lower than high-voltage cathodes based on fluorinated anions like Li₂-PDFSA (4.2–4.5 V). Substituted quinone-based dilithium salts can also achieve potentials around 3.0 V. nih.gov

Table 3: Electrochemical Properties of Selected Dilithium Salts

CompoundAnion TypeEstimated/Measured Redox Potential (V vs. Li⁺/Li⁰)Key Electrochemical Feature
This compound Thiosulfate (S₂O₃²⁻)~2.5 - 3.0 Potential cathode material.
Dilithium Sulfate Sulfate (SO₄²⁻)N/A (as electrolyte)High ionic conductivity.
Dilithium Terephthalate Carboxylate~0.9 diva-portal.orgArchetypal organic anode material.
Dilithium 2-aminoterephthalate Carboxylate~0.9 diva-portal.orgOrganic anode material.
Pyromellitic Diimide Dilithium Salt Organic ImideLow (multiple plateaus) rsc.orgNegative electrode material with ~200 mAh/g capacity. rsc.org
Li₂-PDFSA Trifluoromethylsulfonyl4.2 - 4.5 High-voltage cathode material.

The structural and electrochemical differences among dilithium salts have profound implications for the design of advanced materials, particularly for next-generation batteries.

The choice of the complex anion is a powerful tool for tuning the material's properties. By modifying the anion, researchers can adjust the redox potential to create either high-potential cathodes or low-potential anodes. For instance, the use of electron-withdrawing groups in organic anions or highly electronegative elements (like fluorine) in inorganic anions can increase the redox potential. mdpi.com

The anion's size, shape, and charge distribution are critical for ionic conductivity. For solid-state electrolytes, anions that facilitate Li⁺ ion mobility through the crystal lattice, like in Li₂SO₄ or some Li₃PO₄-based structures, are desirable. acs.org The lower stability of the thiosulfate anion compared to sulfates or fluorinated anions may present challenges for its use in high-energy-density batteries that require long-term cycling stability.

Therefore, this compound occupies an intermediate space. Its redox potential suggests it is unsuitable for the high-voltage cathodes needed for top-tier lithium-ion batteries but makes it a candidate for other energy storage systems or as a redox mediator. Its viability will depend on overcoming potential stability issues and demonstrating sufficient ionic conductivity and cycling performance. The comparative analysis underscores a key principle in materials science: the performance of a compound like this compound is defined not just by its cation or anion in isolation, but by the unique interplay between them.

Q & A

Q. What are the best practices for synthesizing Dilithium Thiosulfate to ensure reproducibility in academic research?

Methodological Answer:

  • Synthesis Protocol : Use controlled stoichiometric ratios (e.g., Li:S:O molar ratios) under inert atmospheres to minimize oxidation. Employ solvothermal methods for crystal growth, as lattice defects can compromise cryptographic efficacy .
  • Characterization : Validate purity via High-Performance Liquid Chromatography (HPLC) and X-ray Diffraction (XRD) to confirm crystalline structure .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including temperature gradients and solvent selection, in supplementary materials .

Q. Which analytical techniques are most effective for determining the structural stability of this compound under varying environmental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds at elevated temperatures (e.g., 100–500°C) to assess thermal stability .
  • Spectroscopic Methods : Use Raman spectroscopy to monitor S-O bond vibrations and FTIR for Li coordination shifts under humidity stress .
  • Data Reporting : Tabulate stability metrics (e.g., % mass loss, spectral peak shifts) in supplementary files with clear metadata .

Advanced Research Questions

Q. How can researchers optimize this compound’s lattice parameters to enhance its post-quantum cryptographic properties?

Methodological Answer:

  • Lattice Engineering : Adjust lattice constants via doping (e.g., transition metals) or pressure treatments to improve resistance to quantum attacks like Shor’s algorithm .
  • Benchmarking : Compare signature sizes and key generation times with other lattice-based candidates (e.g., FALCON, qTESLA) using standardized NIST frameworks (Table 1) .

Table 1 : Comparative Metrics for Post-Quantum Cryptographic Candidates

ParameterThis compoundFALCONqTESLA
Public Key Size1.3 kB1.2 kB1.5 kB
Signature Size2.5 kB1.6 kB3.0 kB
Signing Time (ms)12095150

Q. What strategies resolve contradictions in stability data for this compound across experimental replicates?

Methodological Answer:

  • Root-Cause Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in synthesis batches or environmental controls .
  • Replication Protocols : Standardize humidity chambers (±2% RH tolerance) and calibrate instruments (e.g., TGA sensors) across labs .
  • Meta-Analysis : Aggregate datasets from open-access repositories (e.g., Zenodo) to validate trends in degradation rates .

Q. How can computational modeling predict this compound’s behavior in hybrid quantum-classical systems?

Methodological Answer:

  • Ab Initio Simulations : Use density functional theory (DFT) to model electron density distribution and lattice dynamics under quantum decoherence .
  • Hybrid Workflows : Integrate quantum Monte Carlo (QMC) with classical MD simulations to evaluate entropy changes during cryptographic operations .

Guidelines for Experimental Design

  • Control Groups : Include undoped samples and commercial lattice-based salts (e.g., NaCl analogs) as controls to isolate this compound’s unique properties .
  • Replication : Perform triplicate experiments with independent synthesis batches to ensure statistical power .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) in acknowledgments and adhere to journal data-sharing policies .

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